Cas no 1213214-17-5 (5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol)

5-(1S)-1-Amino-2-hydroxyethyl-2-methylphenol is a chiral phenolic compound featuring both amino and hydroxyl functional groups on its ethyl side chain. This structural configuration imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for asymmetric reactions and pharmaceutical applications. The stereocenter at the 1-position enhances its utility in enantioselective processes, while the phenolic and hydroxyl groups offer sites for further derivatization. Its stability under mild conditions and compatibility with common solvents facilitate handling in laboratory and industrial settings. This compound is particularly suited for the development of biologically active molecules, where precise stereochemistry and functional group diversity are critical.
5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol structure
1213214-17-5 structure
商品名:5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol
CAS番号:1213214-17-5
MF:C9H13NO2
メガワット:167.205022573471
CID:5594261
PubChem ID:66513646

5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol 化学的及び物理的性質

名前と識別子

    • 5-((1S)-1-AMINO-2-HYDROXYETHYL)-2-METHYLPHENOL
    • Benzeneethanol, β-amino-3-hydroxy-4-methyl-, (βS)-
    • (s)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol
    • CS-0353810
    • AKOS015927922
    • 5-[(1S)-1-AMINO-2-HYDROXYETHYL]-2-METHYLPHENOL
    • 1213214-17-5
    • EN300-1859368
    • 5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol
    • インチ: 1S/C9H13NO2/c1-6-2-3-7(4-9(6)12)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1
    • InChIKey: ZGOOXMPUXRCYQU-MRVPVSSYSA-N
    • ほほえんだ: C1(O)=CC([C@H](N)CO)=CC=C1C

計算された属性

  • せいみつぶんしりょう: 167.094628657g/mol
  • どういたいしつりょう: 167.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

  • 密度みつど: 1.203±0.06 g/cm3(Predicted)
  • ふってん: 372.0±37.0 °C(Predicted)
  • 酸性度係数(pKa): 10.12±0.10(Predicted)

5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859368-0.5g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
0.5g
$1922.0 2023-09-18
Enamine
EN300-1859368-0.05g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
0.05g
$1682.0 2023-09-18
Enamine
EN300-1859368-0.1g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
0.1g
$1761.0 2023-09-18
Enamine
EN300-1859368-1.0g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
1g
$2002.0 2023-06-02
Enamine
EN300-1859368-5g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
5g
$5807.0 2023-09-18
Enamine
EN300-1859368-1g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
1g
$2002.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1424480-25mg
(s)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol
1213214-17-5 98%
25mg
¥24932.00 2024-08-09
Enamine
EN300-1859368-2.5g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
2.5g
$3925.0 2023-09-18
Enamine
EN300-1859368-10.0g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
10g
$8611.0 2023-06-02
Enamine
EN300-1859368-0.25g
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol
1213214-17-5
0.25g
$1841.0 2023-09-18

5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol 関連文献

5-(1S)-1-amino-2-hydroxyethyl-2-methylphenolに関する追加情報

Comprehensive Overview of 5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol (CAS No. 1213214-17-5): Properties, Applications, and Industry Insights

5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol (CAS No. 1213214-17-5) is a chiral organic compound with significant relevance in pharmaceutical and biochemical research. Its unique structural features, including a stereogenic center and functional groups like amino and hydroxyethyl, make it a valuable intermediate in drug synthesis. The compound's 2-methylphenol backbone further enhances its versatility, enabling applications in asymmetric catalysis and targeted therapeutics. Researchers are increasingly exploring its potential in precision medicine and enzyme inhibition, aligning with the growing demand for personalized healthcare solutions.

In recent years, the scientific community has focused on optimizing the synthesis of 5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol to improve yield and enantiomeric purity. Advanced techniques like continuous flow chemistry and biocatalysis have been employed to address challenges in scalability. The compound's chirality is particularly critical, as it influences biological activity—a topic frequently searched in AI-driven drug discovery platforms. Discussions on platforms like PubMed and ResearchGate highlight its role in developing GPCR-targeted therapies, a trending subject in neuropharmacology forums.

From an industrial perspective, CAS No. 1213214-17-5 has garnered attention for its eco-friendly derivatization potential. Companies specializing in green chemistry are investigating its use as a precursor for biodegradable polymers, responding to global sustainability trends. Analytical methods such as HPLC-MS and NMR spectroscopy are routinely used to characterize its purity, a common query among quality control professionals. Notably, its stability under physiological pH conditions makes it a candidate for drug delivery systems, another hot topic in nanomedicine research.

The compound's nomenclature often raises questions about its IUPAC naming conventions and isomeric forms. Educational content explaining its (1S) configuration and relationship to other phenolic derivatives ranks highly in academic search engines. Furthermore, patent databases reveal innovative applications in photodynamic therapy and antioxidant formulations, areas gaining traction due to rising interest in non-invasive treatments. Regulatory databases like REACH provide safety data, ensuring compliance with ISO certification standards—a key concern for manufacturers.

Emerging studies link 5-(1S)-1-amino-2-hydroxyethyl-2-methylphenol to metabolic pathway modulation, particularly in mitochondrial dysfunction research. This aligns with searches for "mitochondria-targeted compounds" in biomedical literature. Its hydrogen-bonding capacity also makes it a model for computational chemists developing molecular docking algorithms, frequently discussed in AI-aided chemistry webinars. As the demand for high-value fine chemicals grows, this compound exemplifies the intersection of synthetic innovation and therapeutic potential.

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